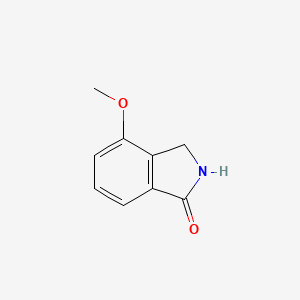

4-Méthoxyisoindolin-1-one

Vue d'ensemble

Description

4-Methoxyisoindolin-1-one is a chemical compound with the linear formula C9H9NO2 . It has a molecular weight of 163.18 and is used in diverse scientific research. Its applications range from drug development to material synthesis, making it a versatile tool for advancing knowledge and innovation.

Synthesis Analysis

The synthesis of 4-Methoxyisoindolin-1-one and its derivatives has been a subject of interest in recent years . A common method involves Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process is efficient and suitable for all MCRs under acidic conditions .

Molecular Structure Analysis

The molecular structure of 4-Methoxyisoindolin-1-one is represented by the InChI code 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Physical and Chemical Properties Analysis

4-Methoxyisoindolin-1-one is a solid at room temperature . It is typically stored in a dry, sealed container .

Applications De Recherche Scientifique

Synthèse assistée par ultrasons

Les dérivés de la 4-méthoxyisoindolin-1-one ont été synthétisés en utilisant l'irradiation ultrasonique, une méthode durable et efficace. Cette approche se caractérise par une tolérance de groupe élevée et des rendements importants, ce qui la rend adaptée à la synthèse à grande échelle. Les dérivés sont des précurseurs polyvalents dans la synthèse de divers composés en raison de leur large éventail d'activités pharmaceutiques .

Développement de molécules pharmaceutiques

La structure centrale de la this compound se retrouve dans plusieurs produits naturels et médicaments commerciaux. Elle est particulièrement connue pour sa présence dans les molécules bioactives dotées d'un large spectre d'activités biologiques, notamment l'entonalactam C et la fumadensine .

Synthèse de produits naturels

Ce composé sert d'intermédiaire clé dans la synthèse de produits naturels. Ses dérivés sont cruciaux pour la construction de molécules complexes présentes dans de nombreux produits naturels, qui possèdent des propriétés biologiques et pharmacologiques significatives .

Catalyse en synthèse organique

Les dérivés de la this compound sont utilisés dans les procédés catalytiques en synthèse organique. Ils facilitent la formation de molécules complexes par le biais de réactions telles que l'activation C–H oxydative en tandem et les réactions d'annulation, qui sont essentielles pour créer des structures moléculaires diverses .

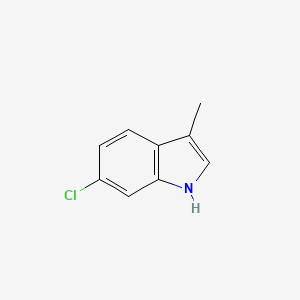

Synthèse de dérivés d'indole

Les indoles, qui sont des systèmes hétérocycliques importants dans les médicaments et les produits naturels, peuvent être synthétisés à partir de dérivés de la this compound. Ces dérivés jouent un rôle crucial en biologie cellulaire et sont utilisés dans le traitement de divers troubles, y compris le cancer .

Méthodes de synthèse avancées

Des recherches récentes se sont concentrées sur le développement de nouvelles méthodes de synthèse pour les dérivés d'isoindole-1,3-dione, qui sont étroitement liés à la this compound. Ces méthodes incluent la réaction de Diels–Alder, qui offre un accès efficace à ces composés pour de futures applications pharmaceutiques et synthétiques .

Safety and Hazards

The safety information for 4-Methoxyisoindolin-1-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Orientations Futures

The future directions for research on 4-Methoxyisoindolin-1-one could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, the isoindolinone scaffold is found in a large variety of naturally occurring and synthetic, biologically and pharmaceutically active compounds . Therefore, the development of new synthetic methodologies for isoindolinones could lead to the discovery of new pharmacologically active compounds .

Mécanisme D'action

Target of Action

Isoindoline-1-ones, a class of compounds to which 4-methoxyisoindolin-1-one belongs, have been found to interact with the human dopamine receptor d2

Mode of Action

The exact mode of action of 4-Methoxyisoindolin-1-one is currently unknown. Isoindoline-1-ones have been found to interact with the human dopamine receptor d2 This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain

Biochemical Pathways

Given its potential interaction with the dopamine receptor d2, it is plausible that it may affect dopaminergic pathways . These pathways play crucial roles in various brain functions, including reward, motivation, and motor control.

Pharmacokinetics

A study on isoindoline-1-ones suggests that these compounds have good properties as ligands of the dopamine receptor d2, indicating potential bioavailability .

Result of Action

Isoindoline-1-ones have been found to exert effects through dopaminergic pathways . This suggests that 4-Methoxyisoindolin-1-one may have similar effects, potentially influencing dopamine signaling in the brain.

Action Environment

A study on the synthesis of isoindoline-1-ones found that light irradiation improved the yields of these compounds . This suggests that environmental factors such as light could potentially influence the synthesis and possibly the action of 4-Methoxyisoindolin-1-one.

Analyse Biochimique

Biochemical Properties

4-Methoxyisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, 4-Methoxyisoindolin-1-one can bind to specific receptors, modulating their signaling pathways. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and receptor activities .

Cellular Effects

The effects of 4-Methoxyisoindolin-1-one on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 4-Methoxyisoindolin-1-one can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Methoxyisoindolin-1-one exerts its effects through various mechanisms. It binds to active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting metabolic pathways. Additionally, 4-Methoxyisoindolin-1-one can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxyisoindolin-1-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods. Long-term studies have shown that 4-Methoxyisoindolin-1-one can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of 4-Methoxyisoindolin-1-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, 4-Methoxyisoindolin-1-one can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Methoxyisoindolin-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways underscores its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Methoxyisoindolin-1-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 4-Methoxyisoindolin-1-one is crucial for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, the compound can translocate to the nucleus, influencing gene expression by interacting with transcription factors. This dual localization enables 4-Methoxyisoindolin-1-one to modulate multiple cellular processes .

Propriétés

IUPAC Name |

4-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNGVKRXGAJQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470360 | |

| Record name | 4-Methoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366453-22-7 | |

| Record name | 2,3-Dihydro-4-methoxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366453-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

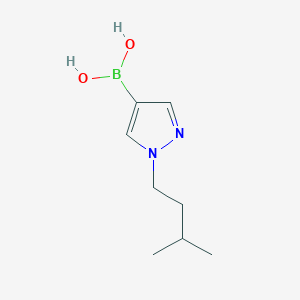

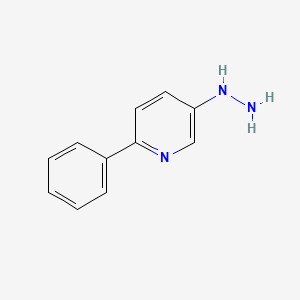

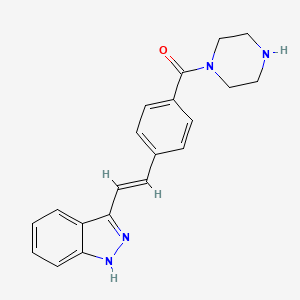

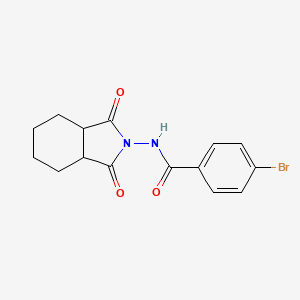

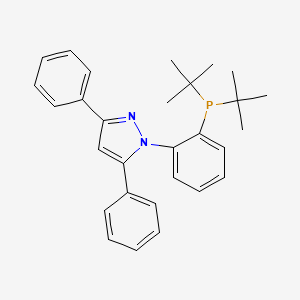

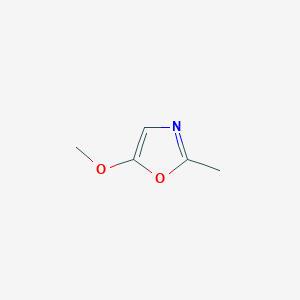

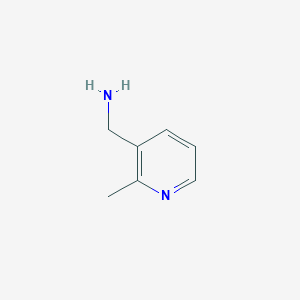

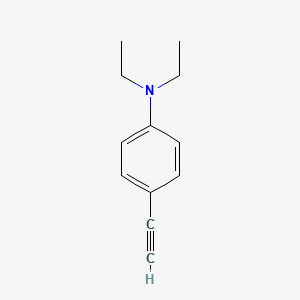

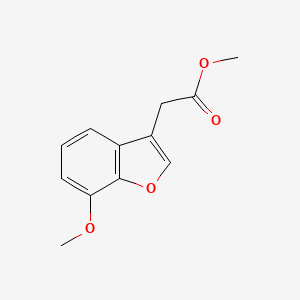

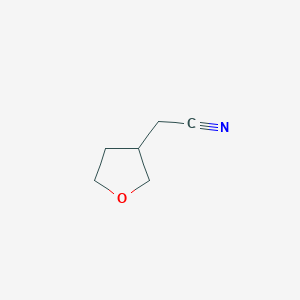

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.